molecular formula C13H19F2N5 B11734230 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11734230
M. Wt: 283.32 g/mol
InChI Key: OWSNHIOMOQLALS-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings substituted with difluoroethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the difluoroethyl and isopropyl groups through nucleophilic substitution reactions. The final step usually involves the coupling of the two pyrazole rings via a methylene bridge, facilitated by a base such as sodium hydride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole ketones or carboxylic acids.

    Reduction: Pyrazole alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoroethyl and isopropyl groups can enhance its binding affinity and specificity towards these targets. The pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound-target complex and modulating the target’s activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amine
  • {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine stands out due to its dual pyrazole structure, which provides a unique combination of electronic and steric properties. This enhances its reactivity and binding affinity compared to similar compounds with single pyrazole rings or different substituents. The presence of both difluoroethyl and isopropyl groups further contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H19F2N5/c1-10(2)20-12(3-4-17-20)7-16-5-11-6-18-19(8-11)9-13(14)15/h3-4,6,8,10,13,16H,5,7,9H2,1-2H3

InChI Key

OWSNHIOMOQLALS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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